Etilefrine pivalate
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Overview
Description
Etilefrine pivalate: is a cardiac stimulant used primarily as an antihypotensive agent. It is a sympathomimetic amine of the 3-hydroxy-phenylethanolamine series, which is used in treating orthostatic hypotension of neurological, cardiovascular, endocrine, or metabolic origin .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation: 3’-Hydroxyacetophenone is acylated with pivaloyl chloride to form 3’-pivaloyloxyacetophenone.
Bromination: The 3’-pivaloyloxyacetophenone is then brominated with bromine to form 3’-pivaloyloxy-2-bromoacetophenone.
Amination: This compound reacts with N-ethylbenzylamine to form 3’-pivaloyloxy-2-(benzylethylamino)acetophenone.
Debenzylation and Reduction: The final compound is debenzylated and reduced with hydrogen in the presence of palladium on carbon in isopropanol containing hydrochloric acid to yield etilefrine pivalate hydrochloride
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves stringent quality control measures to ensure the compound’s efficacy and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Etilefrine pivalate can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen in the presence of palladium on carbon.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen, palladium on carbon.
Substitution: Bromine, N-ethylbenzylamine.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: Etilefrine pivalate is used in various chemical studies to understand its reactivity and interaction with other compounds. Biology: It is studied for its effects on biological systems, particularly its role as a sympathomimetic agent. Medicine: The primary application is in treating orthostatic hypotension. It is also used in research related to cardiovascular diseases and other conditions requiring cardiac stimulation. Industry: The compound is used in the pharmaceutical industry for the development of antihypotensive medications .
Mechanism of Action
Etilefrine pivalate acts as a direct-acting sympathomimetic agent by binding to and activating specific adrenergic receptors, primarily beta-1 and some alpha-adrenergic receptors. This interaction leads to increased cardiac output, stroke volume, venous return, and blood pressure. The compound’s effects are mediated through the stimulation of both alpha and beta adrenergic receptors .
Comparison with Similar Compounds
Phenylephrine: Another sympathomimetic amine used as a decongestant and vasopressor.
Ephedrine: Used as a stimulant, appetite suppressant, and decongestant.
Pseudoephedrine: Commonly used as a decongestant.
Uniqueness: Etilefrine pivalate is unique in its specific application for treating orthostatic hypotension and its dual action on both alpha and beta adrenergic receptors, providing a balanced increase in cardiac output and blood pressure .
Properties
CAS No. |
85750-39-6 |
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Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3 |
InChI Key |
DRMHNJGOEAYOIZ-UHFFFAOYSA-N |
SMILES |
CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |
Synonyms |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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